(3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid is a specialized boronic acid derivative characterized by a phenyl ring with a chlorine atom at the 3-position and a chlorocarbonyl group at the 4-position. Its chemical formula is C7H5BCl2O3, and it has a molecular weight of approximately 218.83 g/mol . The compound features a boronic acid functional group, which is known for its reactivity and ability to form complexes with various biological molecules.
(3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid itself likely does not have a specific mechanism of action in biological systems. Its primary function is as a chemical building block for organic synthesis, particularly in Suzuki-Miyaura couplings. The resulting product from such coupling reactions might have biological activity depending on the structure obtained.
As with most chemicals, it is advisable to handle (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid with proper safety precautions due to the potential presence of hazards.
(3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid contains a boronic acid group, which can participate in Suzuki-Miyaura coupling reactions []. This reaction is a powerful tool in organic synthesis for creating carbon-carbon bonds. The presence of the chlorocarbonyl group might influence the reactivity of the boronic acid in the coupling reaction depending on the reaction conditions.
Boronic acids are known to play a role in medicinal chemistry due to their ability to bind to enzymes and other biomolecules []. The specific functionality of (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid might allow it to interact with certain biological targets, but further research is needed to explore this possibility.
Additionally, boronic acids can engage in reversible interactions with diols, which can be exploited for sensing applications.
The biological activity of (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid primarily stems from its ability to bind to diols. This property has been utilized in various biosensing applications, particularly for detecting bacteria through affinity binding reactions with diol-groups present on bacterial cell walls. Such mechanisms have been shown to provide robust methods for pathogen detection in environmental samples.
The synthesis of (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid typically involves:
Specific conditions and reagents will dictate the efficiency and yield of the synthesis process.
(3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid finds applications in various fields:
Studies on the interactions of (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid indicate that it can form stable complexes with diols, which is crucial for its application in biosensing. The dynamics of these interactions can vary based on solvent systems and concentration levels, influencing the efficacy of detection methods.
Several compounds share structural similarities with (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (3-Chloro-4-fluorophenyl)boronic acid | Contains fluorine instead of chlorocarbonyl | Reactivity influenced by fluorine's electronegativity |
| (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid | Morpholine substituent | Offers different interaction profiles due to nitrogen |
| (3-Chloro-4-(cyclopentylcarbamoyl)phenyl)boronic acid | Cyclopentylcarbamoyl group | Distinct steric effects influencing reactivity |
The presence of different substituents such as fluorine or morpholine alters reactivity patterns and biological interactions, showcasing the versatility within this class of compounds.
Palladium-mediated cross-coupling reactions have emerged as a cornerstone for constructing arylboronic acids, including (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid. These methods leverage the synergistic interplay between palladium catalysts and boron-containing reagents to achieve carbon-boron bond formation under mild conditions.
The Suzuki-Miyaura reaction, which couples aryl halides with boronic acids or esters, has been adapted for synthesizing (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid. Aryl bromides or iodides containing pre-installed chlorocarbonyl groups serve as electrophilic partners, reacting with pinacol borane or bis(pinacolato)diboron in the presence of palladium catalysts. For example, PdCl~2~(CH~3~CN)~2~ paired with electron-rich ligands such as SPhos facilitates the borylation of sterically hindered aryl chlorides at 110°C in triethylamine. This method achieves yields exceeding 85% for substrates bearing electron-withdrawing groups, as the chlorocarbonyl moiety enhances electrophilicity at the coupling site.
Table 1: Representative Conditions for Pd-Catalyzed Borylation
| Aryl Halide | Boron Source | Catalyst System | Temperature | Yield (%) |
|---|---|---|---|---|
| Aryl-Cl | Pinacol borane | PdCl~2~(CH~3~CN)~2~/SPhos | 110°C | 82–92 |
| Aryl-Br | Bis(pinacolato)diboron | Pd(OAc)~2~/XPhos | 80°C | 78–88 |
The mechanism proceeds through oxidative addition of the aryl halide to Pd(0), forming a Pd(II) intermediate. Subsequent transmetalation with the boron reagent generates a Pd(II)-arylboronate complex, which undergoes reductive elimination to yield the target boronic acid. The chlorocarbonyl group’s electron-withdrawing nature accelerates oxidative addition while minimally interfering with transmetalation, provided bulky ligands mitigate undesired side reactions. Recent advancements employ chiral P,P=O ligands to suppress competing β-hydride elimination, enabling enantioselective couplings even with α-bromo carboxamides.
The Suzuki-Miyaura acylative coupling of (3-chloro-4-(chlorocarbonyl)phenyl)boronic acid with aryl halides proceeds through a well-defined palladium-catalyzed cycle. Key steps include:
Notably, the dual functionality of (3-chloro-4-(chlorocarbonyl)phenyl)boronic acid allows simultaneous activation of both coupling partners, enhancing reaction efficiency. Infrared spectroscopy and kinetic studies confirm that electron-withdrawing groups on the boronic acid (e.g., chlorine atoms) accelerate transmetalation by polarizing the boron-aryl bond [4] [6].
Reaction conditions significantly influence the efficacy of acylative coupling. Recent studies have identified optimal systems:
| Solvent | Base | Yield (%) | Reference |
|---|---|---|---|
| Water/PEG | K₂CO₃ | 92 | [5] |
| [bmim][PF₆] | Cs₂CO₃ | 88 | [5] |
| DMF | NaHCO₃ | 78 | [8] |
Base selection is equally critical. Strong bases like cesium carbonate (Cs₂CO₃) deprotonate the boronic acid, accelerating transmetalation, while milder bases (e.g., NaHCO₃) reduce undesired hydrolysis of acyl chlorides [4] [5].
Despite its versatility, (3-chloro-4-(chlorocarbonyl)phenyl)boronic acid faces challenges in reactions involving polyhalogenated substrates:
| Substrate | Coupling Partner | Yield (%) | Major Byproduct |
|---|---|---|---|
| 2,6-Dichlorobromobenzene | Acyl chloride | 55 | Dehalogenated arene |
| 3-Nitrophenylboronic acid | Acyl chloride | 62 | Protodeboronated acid |
The pH-dependent cis-diol binding mechanism of (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid operates through the fundamental principle of boronate affinity interactions, where the boronic acid functionality undergoes pH-controlled hybridization changes that enable selective binding to cis-diol-containing compounds [1] [2]. Under conditions where the surrounding pH equals or exceeds the ionization constant of the boronic acid, the compound transitions from a trigonal coplanar configuration to a tetrahedral boronate anion with sp³ hybridization [2] [3]. This transformation is critical for the formation of stable five-membered cyclic esters with cis-diol groups, as demonstrated in various boronate affinity systems [4] [5].
The electron-withdrawing effects of both the chloro and chlorocarbonyl substituents in (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid significantly enhance the binding affinity compared to unsubstituted phenylboronic acid [6] [7]. Research on related electron-withdrawing substituted phenylboronic acids has shown that the introduction of such groups can lower the ionization constant by 1.4 to 1.7 pH units, enabling effective binding under near-neutral conditions [6]. The dual electron-withdrawing nature of the chloro and chlorocarbonyl groups is expected to provide even greater acidity enhancement, potentially allowing for cis-diol binding at pH values as low as 5.5 to 6.0 [6] [7].
The binding mechanism involves the reversible formation of thermodynamically favored five-member ring complexes between the boronate anion and coplanar cis-diol molecules [4] [5]. This interaction is pH-dependent, with binding stability increasing at pH values above 7.5 and dissociation occurring at pH values below 6.5 [4]. The presence of magnesium ions can further enhance the binding interaction, while competitive displacement can be achieved using other cis-diol reagents such as sorbitol and mannitol [4].
| pH Range | Binding State | Hybridization | Binding Affinity |
|---|---|---|---|
| pH < 6.5 | Dissociated | sp² (trigonal) | Low |
| pH 6.5-7.5 | Transition | Mixed | Moderate |
| pH > 7.5 | Bound | sp³ (tetrahedral) | High |
The immobilization of (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid on solid-phase supports requires strategic approaches that preserve the boronic acid functionality while providing stable attachment to the chromatographic matrix [8] [7]. The most effective strategy involves the use of silylation techniques with porous silica gel supports, utilizing monochlorosilane derivatives to achieve covalent bonding [6] [7]. This approach has been successfully demonstrated with structurally related phenylboronic acid derivatives, achieving loading densities of 0.42 to 0.54 millimoles per gram of silica [6].
The immobilization process typically begins with the protection of the boronic acid functionality using diethanolamine derivatives to prevent unwanted side reactions during the silylation procedure [8]. The protected boronic acid is then subjected to hydrosilylation reactions using dimethylchlorosilane in the presence of hexachloroplatinic acid as a catalyst [6]. The resulting monochlorosilane derivative is subsequently attached to azeotropically dried porous silica gel through refluxing in toluene and pyridine at 120°C for 24 hours [6].
Alternative immobilization strategies include the use of diethanolaminomethyl polystyrene resins, which provide a universal solid-phase approach for boronic acid immobilization [8]. This method offers advantages in terms of avoiding exhaustive water removal requirements and can be performed under mild conditions at room temperature [8]. The immobilization efficiency using this approach has been demonstrated to exceed 90% for various boronic acid derivatives [8].
| Immobilization Method | Support Type | Loading Capacity | Reaction Conditions |
|---|---|---|---|
| Silylation | Porous Silica | 0.42-0.54 mmol/g | 120°C, 24 hours |
| Diethanolamine Resin | Polystyrene | >90% efficiency | Room temperature |
| Direct Coupling | Aminoethyl Cellulose | Variable | Mild conditions |
Temperature stability studies of immobilized boronic acid phases indicate that thermal degradation occurs primarily in the range of 250-550°C, with polymer-based supports showing residual weights of approximately 65% at 700°C [9]. This thermal stability profile suggests that (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid immobilized phases would be suitable for use across typical chromatographic temperature ranges [9].
The comparative performance of (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid against sulfonamide-modified analogues reveals significant differences in binding affinity and operational pH ranges [6] [10]. Sulfonamide-substituted phenylboronic acids have demonstrated ionization constants of 7.4 for sulfonamide derivatives and 7.1 for sulfonyl derivatives, representing improvements of 1.4 and 1.7 pH units respectively compared to unsubstituted phenylboronic acid [6]. The dual electron-withdrawing nature of the chloro and chlorocarbonyl substituents in (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid is expected to provide even greater acidity enhancement.
Retention factor analysis of sulfonamide-modified boronic acid phases shows significant pH-dependent behavior, with effective separation of cis-diol compounds achieved at pH 5.5 to 6.0 [6]. The sulfonamide-modified phases demonstrated superior performance in separating biologically relevant compounds including L-tyrosine, L-DOPA, and catecholamines under isocratic elution conditions using 0.05 M phosphate buffer at pH 5.5 [6]. Additionally, these phases successfully separated adenosine mono-, di-, and triphosphates at pH 6.0, demonstrating their versatility for nucleotide analysis [6].
Structure-activity relationship studies of sulfonamide boronic acids have revealed highly distinct binding profiles compared to carboxamide analogues, with ligand efficiencies reaching up to 0.91 and inhibition constants as low as 25 nanomolar for optimized structures [10]. The sulfonamide geometry provides different polarity and hydrogen bonding characteristics compared to carboxamide groups, resulting in enhanced binding affinity in specific applications [10].
| Compound Type | Ionization Constant | Operational pH | Retention Factor | Binding Efficiency |
|---|---|---|---|---|
| Unsubstituted PBA | 8.8 | >8.0 | Low | Baseline |
| Sulfonamide-PBA | 7.4 | 5.5-6.0 | High | Enhanced |
| Sulfonyl-PBA | 7.1 | 5.0-6.0 | High | Enhanced |
| Chlorocarbonyl-PBA | <7.0 (estimated) | 5.0-5.5 | Very High | Superior |
The comparative analysis indicates that (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid offers potential advantages over sulfonamide-modified analogues through its dual electron-withdrawing substituent system [11]. The chlorocarbonyl group provides strong electron-withdrawing effects that significantly lower the ionization constant, potentially enabling effective cis-diol binding at even lower pH values than achieved with sulfonamide derivatives [11]. This enhanced acidity, combined with the additional electron-withdrawing effect of the chloro substituent, positions (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid as a superior candidate for boronate affinity chromatography applications requiring operation under strongly acidic conditions [12] [11].